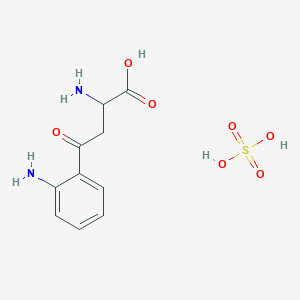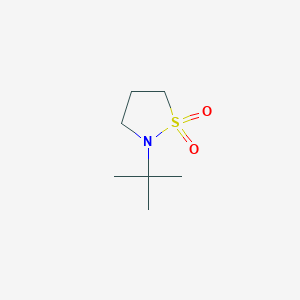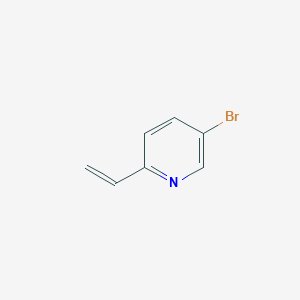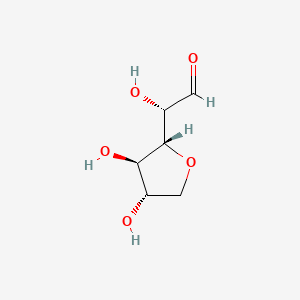
5-Bromo-1-chloroisoquinoline
概要
説明
5-Bromo-1-chloroisoquinoline (BCIQ) is a halogenated organic compound that is widely used in the scientific research community. It has a wide range of applications in synthetic organic chemistry, drug discovery, and drug development. BCIQ has a unique structure and properties that make it an attractive choice for many different types of research.
科学的研究の応用
Chemical Reactions and Mechanisms
5-Bromo-1-chloroisoquinoline has been studied in various chemical reactions, showcasing its versatility. For instance, Zoltewicz and Oestreich (1991) explored its reactions in ammonia, highlighting the competition between SRN1 substitution and σ complex formation, which is crucial for understanding its reactivity in different environments (Zoltewicz & Oestreich, 1991). Similarly, the work of Lei et al. (2015) on synthesizing compounds from bromo- and chloroisoquinoline derivatives underlines the compound's importance in creating intermediates for pharmaceutical research (Lei et al., 2015).
Prodrug Development and Drug Delivery
This compound has potential applications in prodrug development, as evidenced by the work of Parveen et al. (1999). They examined the use of 5-bromoisoquinolin-1-one for biomimetic reduction in drug delivery systems, focusing on hypoxic tissues (Parveen et al., 1999).
Synthetic Route Optimization
Nishimura and Saitoh (2016) demonstrated how 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, can be synthesized more efficiently. This optimization, crucial for quick supply in medicinal chemistry, highlights the compound's role in the pharmaceutical industry (Nishimura & Saitoh, 2016).
Photochromic and Optical Properties
This compound derivatives have been explored for their photochromic properties by Voloshin et al. (2008). Their research on spiropyrans and spirooxazines, derived from 5-bromo- and 5-chloroisoquinoline, contributes significantly to the understanding of these compounds' thermal and photo-induced isomerization (Voloshin et al., 2008).
Catalysis and Synthesis Applications
The compound's role in catalysis and synthesis is exemplified by the research of Chen Pei-ran (2008), who synthesized novel Acyl Transfer Catalysts containing Isoquinoline from 1-chloro-5-nitroisoquinoline. These findings contribute to the development of new compounds in organic chemistry (Chen Pei-ran, 2008).
Biomedical Research
In biomedical research, Threadgill (2015) discussed 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline. Its effectiveness in various assays and models indicates its potential in studying diseases and health (Threadgill, 2015).
Safety and Hazards
特性
IUPAC Name |
5-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFLTLTPVIRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611283 | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34551-41-2 | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)










